molecular formula C18H17NO4 B1386831 1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1171462-88-6

1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1386831
CAS No.: 1171462-88-6
M. Wt: 311.3 g/mol
InChI Key: IXKZUVJYSNUBOX-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to interact with theFatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .

Mode of Action

The compound interacts with its target, FAAH, by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound may bind to FAAH in a manner that is either irreversible or slowly reversible .

Biochemical Pathways

The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are involved in various physiological processes, including pain sensation, mood, and memory . By preventing the breakdown of endocannabinoids, this compound can enhance the effects of these neurotransmitters .

Pharmacokinetics

The compound’s interaction with faah suggests that it is likely to be absorbed and distributed in areas of the body where faah and endocannabinoids are present .

Result of Action

The inhibition of FAAH by this compound can lead to an increase in endocannabinoid levels, which can have various effects depending on the physiological context . For example, in the nervous system, increased endocannabinoid levels can lead to reduced pain sensation and changes in mood .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds that also target FAAH can affect the compound’s efficacy . Additionally, factors that affect the compound’s stability, such as pH and temperature, can also influence its action .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-23-15-4-2-3-12(9-15)11-19-16-7-5-14(18(21)22)10-13(16)6-8-17(19)20/h2-5,7,9-10H,6,8,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKZUVJYSNUBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)CCC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 6
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1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.